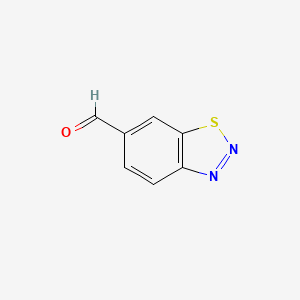
1,2,3-Benzothiadiazole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Benzothiadiazole-6-carbaldehyde is an organic compound that belongs to the class of benzothiadiazoles. These compounds are characterized by a benzene ring fused to a thiadiazole ring. The presence of an aldehyde group at the 6th position of the benzothiadiazole ring makes this compound particularly interesting for various chemical applications. It is a colorless solid that is soluble in organic solvents and has significant potential in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This reaction produces the benzothiadiazole ring, which can then be further functionalized to introduce the aldehyde group at the 6th position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Herz reaction. This method converts anilines to benzothiadiazoles by treating them with disulfur dichloride, followed by diazotization. This approach is advantageous as it uses less elaborate precursors and can be scaled up for large-scale production .
化学反应分析
Types of Reactions: 1,2,3-Benzothiadiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiadiazole derivatives.
科学研究应用
1,2,3-Benzothiadiazole-6-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2,3-benzothiadiazole-6-carbaldehyde is primarily related to its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in OLEDs or its potential therapeutic effects .
相似化合物的比较
2,1,3-Benzothiadiazole: Another benzothiadiazole derivative with similar electron-withdrawing properties.
Benzo[c][1,2,5]thiadiazole: Known for its use in photovoltaics and as a fluorescent sensor.
Uniqueness: 1,2,3-Benzothiadiazole-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6th position, which provides additional reactivity and potential for functionalization compared to other benzothiadiazole derivatives .
属性
分子式 |
C7H4N2OS |
|---|---|
分子量 |
164.19 g/mol |
IUPAC 名称 |
1,2,3-benzothiadiazole-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-4H |
InChI 键 |
NCZNCVBBXHLPKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)SN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


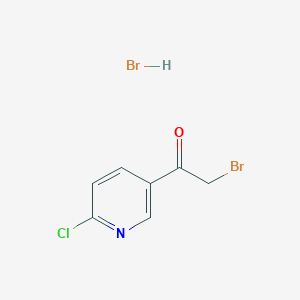

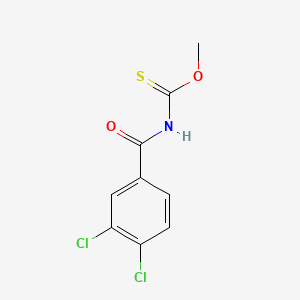
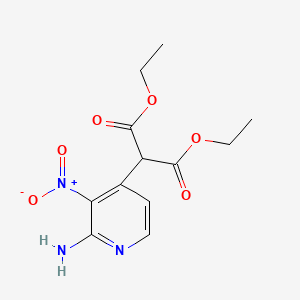
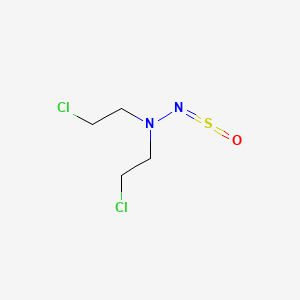
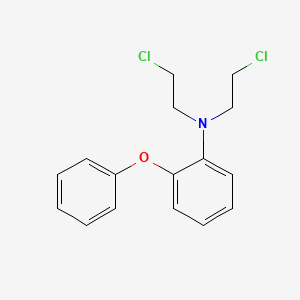
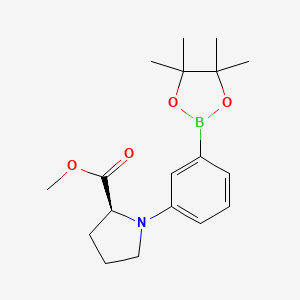
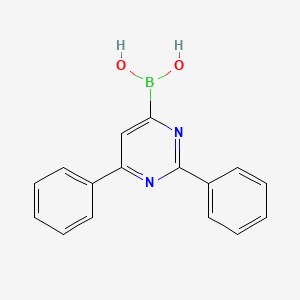
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

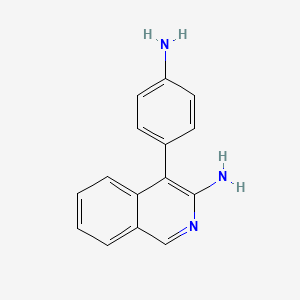

![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
